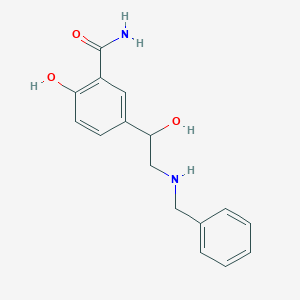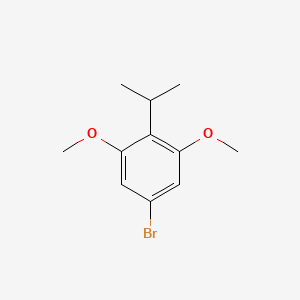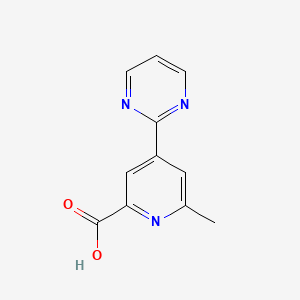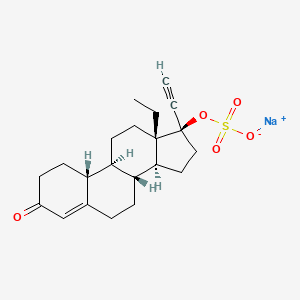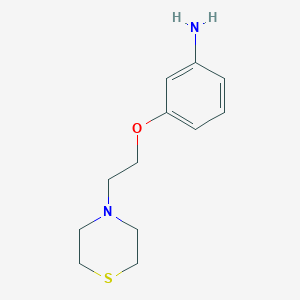
3-(2-Thiomorpholin-4-ylethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Thiomorpholin-4-ylethoxy)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in various fields such as pharmaceuticals, dyes, and agrochemicals. The presence of the thiomorpholine ring in this compound adds unique properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thiomorpholin-4-ylethoxy)aniline typically involves the nucleophilic substitution reaction of 3-nitroaniline with 2-chloroethylthiomorpholine under basic conditions. The reaction is followed by the reduction of the nitro group to an amine group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Thiomorpholin-4-ylethoxy)aniline undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like Pd/C and H2.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: H2O2, m-CPBA
Reducing Agents: Pd/C, H2
Substitution Reagents: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Aniline derivatives
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
Scientific Research Applications
3-(2-Thiomorpholin-4-ylethoxy)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Thiomorpholin-4-ylethoxy)aniline involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Morpholin-4-ylethoxy)aniline: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
4-(2-Thiomorpholin-4-ylethoxy)aniline: Similar structure but with the substituent at the 4-position instead of the 3-position.
Uniqueness
3-(2-Thiomorpholin-4-ylethoxy)aniline is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H18N2OS |
|---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
3-(2-thiomorpholin-4-ylethoxy)aniline |
InChI |
InChI=1S/C12H18N2OS/c13-11-2-1-3-12(10-11)15-7-4-14-5-8-16-9-6-14/h1-3,10H,4-9,13H2 |
InChI Key |
SUEBGTSCAFNPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CCOC2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


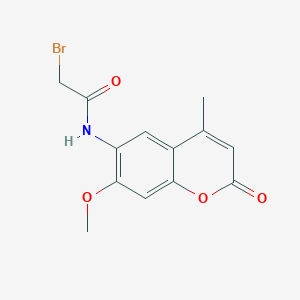

![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
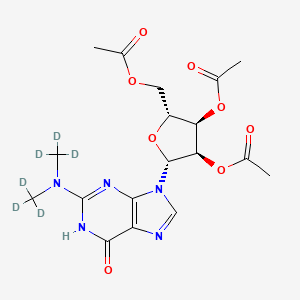

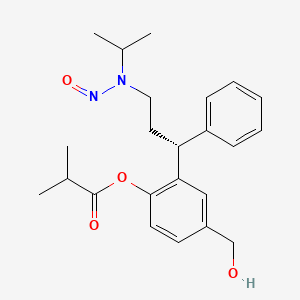
![3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13850981.png)


